molecular formula C36H54Cl2N4Sn B1492393 Phthalate Ionophore I CAS No. 25777-43-9

Phthalate Ionophore I

Cat. No.: B1492393
CAS No.: 25777-43-9
M. Wt: 732.5 g/mol
InChI Key: AHQOUWGBWLLNBM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalate Ionophore I is a useful research compound. Its molecular formula is C36H54Cl2N4Sn and its molecular weight is 732.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Phthalate Ionophore I plays a crucial role in biochemical reactions by facilitating the transport of ions across cell membranes. This ionophore interacts with several biomolecules, including enzymes and proteins, to modulate their activity. For instance, it has been shown to interact with superoxide dismutase, catalase, and glutathione peroxidase, altering their expression and activity levels . These interactions often result in the generation of reactive oxygen species, leading to oxidative stress and subsequent cellular responses.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to disrupt ion homeostasis, leading to cell stress and apoptosis . Additionally, it affects the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound functions by binding to specific ions and facilitating their transport across cell membranes. This ionophore forms complexes with ions such as potassium and sodium, enabling their movement through the hydrophobic environment of the lipid bilayer . This process can lead to enzyme inhibition or activation, depending on the ions involved and the cellular context. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including sustained oxidative stress and altered metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At low doses, it can modulate ion transport and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative damage, disruption of cellular homeostasis, and adverse impacts on organ function. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to ion transport and oxidative stress. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and the redox state of the cell, impacting various physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in particular cellular compartments. The distribution of this compound can affect its localization and activity, influencing its overall impact on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the Golgi apparatus and the trans-Golgi network . This localization is mediated by specific targeting signals and post-translational modifications that direct the ionophore to these compartments. The subcellular localization of this compound can influence its activity and function, affecting processes such as ion transport and cellular signaling.

Properties

CAS No.

25777-43-9

Molecular Formula

C36H54Cl2N4Sn

Molecular Weight

732.5 g/mol

IUPAC Name

22,22-dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene

InChI

InChI=1S/C36H54N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h29-30,35-37,40H,9-20H2,1-8H3;2*1H;/q-2;;;+4/p-2

InChI Key

AHQOUWGBWLLNBM-UHFFFAOYSA-L

SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Sn+4]

Canonical SMILES

CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)CC)CC)CC)CC)CC1N2)(Cl)Cl)CC)CC)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phthalate Ionophore I
Reactant of Route 2
Reactant of Route 2
Phthalate Ionophore I
Reactant of Route 3
Phthalate Ionophore I
Reactant of Route 4
Reactant of Route 4
Phthalate Ionophore I
Reactant of Route 5
Reactant of Route 5
Phthalate Ionophore I
Reactant of Route 6
Phthalate Ionophore I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.